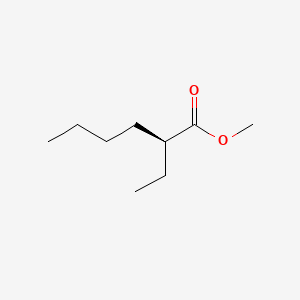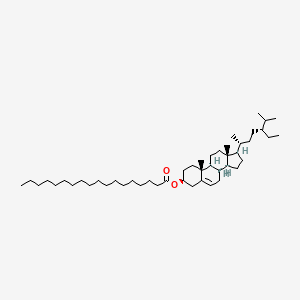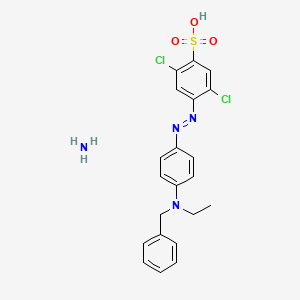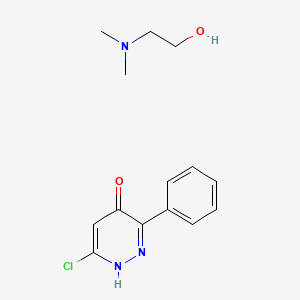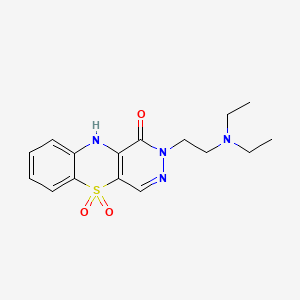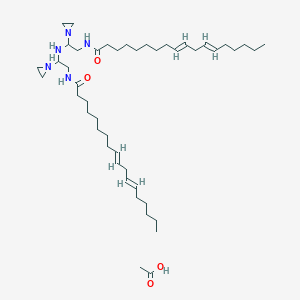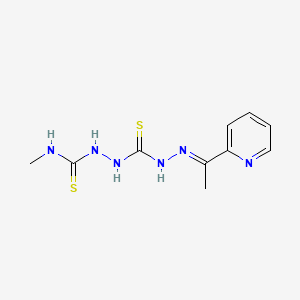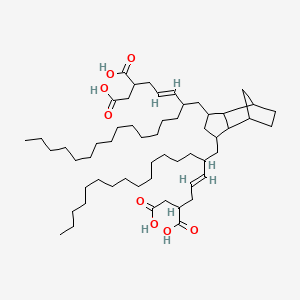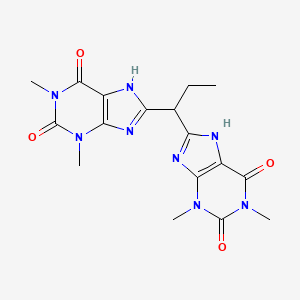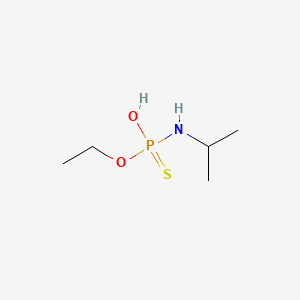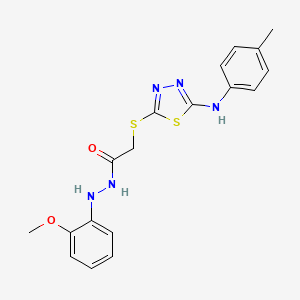
Acetic acid, ((5-((4-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methoxyphenyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((5-((4-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methoxyphenyl)hydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-((4-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methoxyphenyl)hydrazide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through nucleophilic substitution reactions using appropriate aryl halides.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions.
Formation of the Hydrazide Group: The hydrazide group can be formed by reacting the intermediate compound with hydrazine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the hydrazide group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Aryl halides, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or hydrazines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound has been studied for its potential as an antimicrobial agent. The presence of the thiadiazole ring and the hydrazide group contributes to its biological activity.
Medicine
In medicine, the compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industry, the compound is used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of acetic acid, ((5-((4-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methoxyphenyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The thiadiazole ring and the hydrazide group play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Hydrazide Derivatives: Compounds with hydrazide groups but different aromatic rings.
Uniqueness
The uniqueness of acetic acid, ((5-((4-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methoxyphenyl)hydrazide lies in its combination of functional groups. The presence of the thiadiazole ring, the 4-methylphenyl group, and the hydrazide group gives it distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
89632-41-7 |
|---|---|
Formule moléculaire |
C18H19N5O2S2 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
N'-(2-methoxyphenyl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C18H19N5O2S2/c1-12-7-9-13(10-8-12)19-17-22-23-18(27-17)26-11-16(24)21-20-14-5-3-4-6-15(14)25-2/h3-10,20H,11H2,1-2H3,(H,19,22)(H,21,24) |
Clé InChI |
HQBUQIYLPGFVLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NNC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


